5-(Oxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-(Oxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid: is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an oxolan (tetrahydrofuran) ring attached to the oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Oxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of oxolan-3-ylamine with a carboxylic acid derivative in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: 5-(Oxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted oxadiazoles.
Scientific Research Applications
Chemistry: In chemistry, 5-(Oxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.
Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. They may serve as lead compounds for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of 5-(Oxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-(Oxolan-3-yl)-1,2,4-oxadiazole: Similar in structure but lacks the carboxylic acid group.
1,2,4-Oxadiazole-3-carboxylic acid: Similar in structure but lacks the oxolan ring.
5-(Tetrahydrofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid: Similar but with a different substituent on the oxadiazole ring.
Uniqueness: 5-(Oxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of both the oxolan ring and the carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C7H8N2O4 |
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Molecular Weight |
184.15 g/mol |
IUPAC Name |
5-(oxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C7H8N2O4/c10-7(11)5-8-6(13-9-5)4-1-2-12-3-4/h4H,1-3H2,(H,10,11) |
InChI Key |
YPQKMVSHINNJMT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
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